2,2'-Diamino-2'-deoxyadenosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

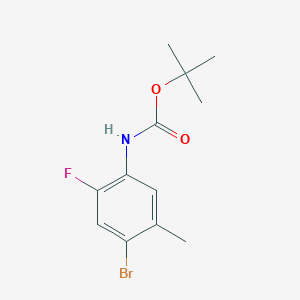

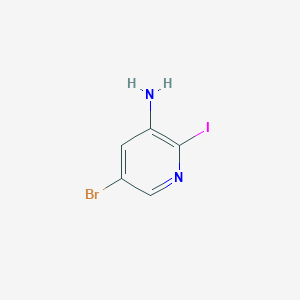

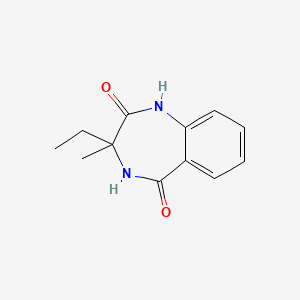

2,2’-Diamino-2’-deoxyadenosine is a derivative of the nucleoside adenosine . It is a product of Thermo Scientific Chemicals and is used for research purposes .

Synthesis Analysis

The synthesis of 2,2’-Diamino-2’-deoxyadenosine involves the use of enzymes overexpressed in Escherichia coli . The process also involves the conversion of 2’-deoxyadenosine to 2’-deoxynucleoside 5’-triphosphates .Molecular Structure Analysis

The molecular formula of 2,2’-Diamino-2’-deoxyadenosine is C10H15N7O3 . It is an analogue of adenine and pairs with thymidine (or uracil), engaging in three hydrogen bonds of the Watson-Crick type .Chemical Reactions Analysis

2,2’-Diamino-2’-deoxyadenosine is involved in various chemical reactions. For instance, it is used in the biosynthesis of 2-halogenated-2’-deoxyadenosines, which are important antiviral and anticancer drugs .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’-Diamino-2’-deoxyadenosine include a molecular weight of 281.271 Da . It has a density of 2.3±0.1 g/cm3, a boiling point of 775.6±70.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.8 mmHg at 25°C .科学的研究の応用

Radical Oxidation of the Adenine Moiety

A study by Frelon, Douki, and Cadet (2002) explored the radical oxidation of the adenine moiety of nucleosides, including 2,2'-Diamino-2'-deoxyadenosine. They developed a high-performance liquid chromatography method coupled with tandem mass spectrometry for measuring modified nucleosides resulting from radical oxidation. This research is significant for understanding the potential biological markers of oxidative stress and Fenton reactions involving 2,2'-Diamino-2'-deoxyadenosine (Frelon, S., Douki, T., & Cadet, J., 2002).

Chromatographic Separation Techniques

Thoithi et al. (1995) developed a liquid chromatographic method to separate diamino analogues of 2,2'-Diamino-2'-deoxyadenosine from its main degradation product, adenine. This method is crucial for purifying and analyzing the compound in research settings, providing insights into its stability and behavior under various conditions (Thoithi, G., Schepdael, A., Herdewijn, P., Roets, E., & Hoogmartens, J., 1995).

Molecular Imprinting for Selective Detection

Scorrano et al. (2015) developed a novel molecularly imprinted polymer composite membrane for the selective detection of 2-deoxyadenosine, a key marker in tumor diagnosis. This study highlights the application of molecular imprinting technology in creating sensitive and selective detection systems for components like 2,2'-Diamino-2'-deoxyadenosine in biological samples (Scorrano, S., Mergola, L., Di Bello, M. D., Lazzoi, M. R., Vasapollo, G., & Del Sole, R., 2015).

DNA Lesions and Repair Mechanisms

Chatgilialoglu, Ferreri, and Terzidis (2011) conducted a study on purine 5',8-cyclonucleoside lesions, including those involving 2,2'-Diamino-2'-deoxyadenosine. This research is critical in understanding DNA modifications and potential lesions in mammalian cells, contributing to our knowledge of DNA damage and repair mechanisms (Chatgilialoglu, C., Ferreri, C., & Terzidis, M. A., 2011).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2R,3S,4R,5R)-4-amino-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N7O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1,11H2,(H4,12,13,15,16)/t3-,4-,6-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFJLWYUVQLAHS-DXTOWSMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857443 |

Source

|

| Record name | 2,2'-Diamino-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Diamino-2'-deoxyadenosine | |

CAS RN |

215943-79-6 |

Source

|

| Record name | 2,2'-Diamino-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376009.png)

![3-Bromo-5-chlorothieno[3,2-b]pyridine](/img/structure/B1376020.png)

![Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1376022.png)

![6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1376023.png)

![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate](/img/structure/B1376031.png)